N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, also known as CHEE-HOPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. CHEE-HOPOP is a derivative of oxalamide and has been found to exhibit promising biological activities.
Scientific Research Applications
Application in Antidepressant Drug Research
The compound has been characterized in the context of its antidepressant properties. It was precisely characterized at low temperatures, revealing unique structural features different from its hydrochloride and hydrobromide derivatives. This detailed structural analysis contributes to understanding its potential use in antidepressant medication (Tessler & Goldberg, 2004).
Role in Catalytic Reactions
It has been identified as part of an effective catalyst system for Goldberg amidation, particularly in reactions with inferior reactive (hetero)aryl chlorides. This system is versatile, accommodating a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides (De, Yin, & Ma, 2017).
Synthesis of Di- and Mono-oxalamides
A novel synthetic approach involving this compound has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is simple, high yielding, and provides a new formula for the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Differentiation of Receptors
Structural modification of this compound has been studied in relation to its effect on sympathomimetic activity. Modifications can alter the activity, suggesting a division of the β-receptor population into two distinct groups, which has implications for understanding receptor responses in various tissues (Lands, Ludueña, & Buzzo, 1967).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h4-5,7,12,14,20H,1-3,6,8-11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBBGUDEMHYDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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